molecular formula C6H9N3O B13175483 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one

Cat. No.: B13175483
M. Wt: 139.16 g/mol
InChI Key: LSAVKAJWPOBHBT-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a chemical compound that features a pyrazole ring substituted with an amino group at the 4-position and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable ketone, such as acetone, under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)propan-2-one

InChI

InChI=1S/C6H9N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3,7H2,1H3

InChI Key

LSAVKAJWPOBHBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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